molecular formula C4H4BrN3O2S B2496212 3-Bromopyrazine-2-sulfonamide CAS No. 2580210-60-0

3-Bromopyrazine-2-sulfonamide

Cat. No. B2496212
CAS RN: 2580210-60-0
M. Wt: 238.06
InChI Key: KNNUWYKVJYQXPN-UHFFFAOYSA-N
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Description

3-Bromopyrazine-2-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is a derivative of pyrazine, a heterocyclic aromatic compound that has been extensively studied for its biological and chemical properties.

Scientific Research Applications

Mechanism of Action

Target of Action

3-Bromopyrazine-2-sulfonamide is a sulfonamide derivative . Sulfonamides are known to target enzymes involved in the synthesis of folic acid, a crucial component for DNA synthesis in bacteria . .

Mode of Action

Sulfonamides, including 3-Bromopyrazine-2-sulfonamide, are structural analogues of p-aminobenzoic acid (PABA), a precursor in the synthesis of folic acid . They act as competitive inhibitors, binding to the active site of the enzyme dihydropteroate synthetase, thereby preventing the incorporation of PABA into the folic acid molecule . This inhibits the production of folic acid, leading to a deficiency in the bacterial cell, which in turn inhibits DNA synthesis and bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by 3-Bromopyrazine-2-sulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, 3-Bromopyrazine-2-sulfonamide prevents the production of dihydrofolic acid, a precursor to folic acid . This leads to a decrease in the availability of folic acid, which is essential for the synthesis of nucleic acids and proteins, thereby inhibiting bacterial growth .

Pharmacokinetics

Sulfonamides in general are known to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of 3-Bromopyrazine-2-sulfonamide’s action primarily involve the inhibition of bacterial growth. By inhibiting the synthesis of folic acid, an essential component for DNA synthesis, 3-Bromopyrazine-2-sulfonamide prevents the replication of bacterial cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromopyrazine-2-sulfonamide. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption and metabolism of 3-Bromopyrazine-2-sulfonamide .

properties

IUPAC Name

3-bromopyrazine-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O2S/c5-3-4(11(6,9)10)8-2-1-7-3/h1-2H,(H2,6,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNUWYKVJYQXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)S(=O)(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromopyrazine-2-sulfonamide

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